molecular formula C15H9ClN2O3 B15214876 3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole CAS No. 57354-92-4

3-(4-Chlorophenyl)-5-phenyl-4-nitro-isoxazole

Cat. No.: B15214876
CAS No.: 57354-92-4
M. Wt: 300.69 g/mol
InChI Key: IHWLUUDXZDGTQK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group, a nitro group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then subjected to nitration to introduce the nitro group, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(4-Chlorophenyl)-4-amino-5-phenylisoxazole, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its efficacy in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The isoxazole ring can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-phenylisoxazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4-Nitro-5-phenylisoxazole: Lacks the chlorophenyl group, which can affect its reactivity and applications.

    3-Phenyl-4-nitro-5-(4-chlorophenyl)isoxazole: A positional isomer with potentially different properties.

Uniqueness

3-(4-Chlorophenyl)-4-nitro-5-phenylisoxazole is unique due to the presence of both the nitro and chlorophenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups in the isoxazole ring makes it a versatile compound for various applications.

Properties

CAS No.

57354-92-4

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-nitro-5-phenyl-1,2-oxazole

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-6-10(7-9-12)13-14(18(19)20)15(21-17-13)11-4-2-1-3-5-11/h1-9H

InChI Key

IHWLUUDXZDGTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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